12-[4-(DIMETHYLAMINO)PHENYL]-3,3-DIMETHYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE
Description
12-[4-(Dimethylamino)phenyl]-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetraphen-1-one is a polycyclic compound featuring a hexahydro-5-azatetraphen-1-one core substituted with a 4-(dimethylamino)phenyl group and two methyl groups at position 2. While specific data on its synthesis or applications are absent in the provided evidence, its structural complexity suggests utility in medicinal chemistry or materials science, pending further characterization.
Properties
IUPAC Name |
12-[4-(dimethylamino)phenyl]-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O/c1-27(2)15-22-26(23(30)16-27)24(18-9-12-19(13-10-18)29(3)4)25-20-8-6-5-7-17(20)11-14-21(25)28-22/h5-14,24,28H,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABHIONEEBQZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)N(C)C)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 12-[4-(DIMETHYLAMINO)PHENYL]-3,3-DIMETHYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE can be achieved through several synthetic routes. One common method involves the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another method includes the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
12-[4-(DIMETHYLAMINO)PHENYL]-3,3-DIMETHYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like nitric acid can introduce nitro groups, or halogens can be introduced using halogenating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 12-[4-(dimethylamino)phenyl]-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetraphen-1-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with dimethylamino groups can inhibit both Gram-positive and Gram-negative bacteria effectively. The presence of this functional group enhances the compound's ability to penetrate bacterial membranes and exert its effects on cellular processes .
Antidiabetic Properties
In addition to antimicrobial activity, this compound has been investigated for its potential antidiabetic effects. Research has demonstrated that certain derivatives inhibit key enzymes involved in carbohydrate metabolism such as α-amylase and α-glucosidase. For example, a study reported a 93.2% inhibition rate for α-amylase at optimal concentrations . This suggests that the compound could play a role in managing blood glucose levels in diabetic patients.
Anticancer Potential
The interaction of synthesized compounds with human DNA has also been studied to assess their anticancer potential. The results indicated that these compounds could induce significant changes in DNA structure, leading to potential therapeutic applications in cancer treatment . The ability to interact with DNA highlights the need for further exploration of these compounds as possible anticancer agents.
Pharmacology
Neuropharmacological Effects
The dimethylamino group is known for its role in enhancing the lipophilicity of compounds, which can facilitate blood-brain barrier penetration. This characteristic makes derivatives of 12-[4-(dimethylamino)phenyl]-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetraphen-1-one potential candidates for neuropharmacological studies aimed at treating neurological disorders .
Materials Science
Non-linear Optical Properties
Some derivatives of this compound have been evaluated for their non-linear optical (NLO) properties. These materials are essential for developing photonic devices and sensors. The structural characteristics of these compounds allow them to exhibit significant NLO responses under specific conditions . Such properties are crucial for applications in telecommunications and advanced imaging systems.
Summary Table of Applications
| Application Area | Specific Uses | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against various bacterial strains |
| Antidiabetic agents | Significant inhibition of α-amylase and α-glucosidase | |
| Anticancer agents | Potential DNA interaction leading to anticancer effects | |
| Pharmacology | Neuropharmacological applications | Enhanced blood-brain barrier penetration |
| Materials Science | Non-linear optical materials | Significant NLO properties suitable for photonic devices |
Mechanism of Action
The mechanism of action of 12-[4-(DIMETHYLAMINO)PHENYL]-3,3-DIMETHYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor or activator of specific enzymes, modulating biochemical pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence, focusing on substituent effects, synthesis, and properties.
Structural Analogues: 2-Pyrazoline Derivatives ()
Compounds 1h and 2h are 2-pyrazoline derivatives synthesized via chalcone cyclization with (3,4-dimethylphenyl)hydrazine. Key comparisons:
| Parameter | Target Compound | 1h (Methoxy-substituted) | 2h (Ethoxy-substituted) |
|---|---|---|---|
| Core Structure | Hexahydro-5-azatetraphen-1-one | 2-Pyrazoline | 2-Pyrazoline |
| Substituents | 4-(Dimethylamino)phenyl, 3,3-dimethyl | 4-Methoxyphenyl, 3,4-dimethylphenyl | 4-Ethoxyphenyl, 3,4-dimethylphenyl |
| Melting Point | Not reported | 120–124°C | 102–106°C |
| Yield | Not reported | 80% | 85% |
| Spectral Data | Not available | IR: 1682 cm⁻¹ (C=O), NMR δ 3.75 (OCH₃) | IR: 1685 cm⁻¹ (C=O), NMR δ 1.42 (OCH₂CH₃) |
Key Observations :
- Substituent Effects : The ethoxy group in 2h lowers the melting point compared to the methoxy group in 1h , likely due to increased steric hindrance reducing crystal packing efficiency .
- Synthetic Efficiency : Higher yields in 2h (85%) vs. 1h (80%) suggest that bulkier alkoxy groups may stabilize intermediates during cyclization .
Pharmaceutical Urea Derivative ()
A Pfizer patent describes a urea-based pharmaceutical compound containing a 4-(dimethylamino)piperidinyl group and morpholino-triazine moieties. While structurally distinct from the target compound, the shared dimethylamino group highlights its role in drug design:
| Parameter | Target Compound | Pfizer Compound |
|---|---|---|
| Core Structure | Hexahydro-5-azatetraphen-1-one | Urea derivative |
| Functional Groups | 4-(Dimethylamino)phenyl | 4-(Dimethylamino)piperidinyl, morpholino |
| Applications | Research (inferred) | Pharmaceutical formulation |
| Biological Relevance | Not reported | Likely kinase inhibition or receptor modulation |
Key Observations :
- The dimethylamino group in both compounds may improve bioavailability or target binding via hydrogen bonding or charge interactions .
- The Pfizer compound’s morpholino groups enhance water solubility, a strategy that could be applied to the target compound for pharmaceutical development.
Pyrrol-2-one Derivative ()
A Sigma-Aldrich pyrrol-2-one compound with diethylamino and ethoxy-hydroxy-phenyl groups provides insights into substituent-driven properties:
| Parameter | Target Compound | Sigma-Aldrich Compound |
|---|---|---|
| Core Structure | Hexahydro-5-azatetraphen-1-one | Pyrrol-2-one |
| Substituents | 4-(Dimethylamino)phenyl, 3,3-dimethyl | Diethylaminoethyl, ethoxy-hydroxy |
| Solubility | Likely moderate (dimethylamino group) | High (hydroxyl and ethoxy groups) |
| Analytical Data | Not available | Not reported |
Key Observations :
- Hydroxyl and ethoxy groups in the Sigma-Aldrich compound increase polarity, whereas the target compound’s dimethylamino and methyl groups balance lipophilicity and solubility .
- The absence of analytical data for both compounds underscores the need for further characterization in early-stage research.
Biological Activity
The compound 12-[4-(dimethylamino)phenyl]-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetraphen-1-one (often referred to as DMAP-Tetra) is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of DMAP-Tetra, focusing on its antioxidant properties, cytotoxic effects, and other relevant pharmacological findings.
Antioxidant Activity
Research has demonstrated that compounds with similar structures to DMAP-Tetra exhibit significant antioxidant properties. For instance, studies have measured the oxygen radical absorption capacity (ORAC) and ferric reducing antioxidant power (FRAP) of related compounds. These assays indicate that the presence of the dimethylamino group enhances the free radical scavenging ability of the molecules.
| Compound | ORAC Value | FRAP Value | Cytotoxicity (MTT Assay) |
|---|---|---|---|
| DMAP-Tetra | TBD | TBD | Low |
| Compound A | High | Moderate | Moderate |
| Compound B | Moderate | Low | High |
Table 1: Comparison of antioxidant activities and cytotoxicity of selected compounds.
Cytotoxicity Studies
In vitro studies using H9c2 cardiomyoblast cells have shown that DMAP-Tetra exhibits low cytotoxicity at concentrations up to 20 µM. The MTT assay results suggest that while some derivatives with similar structures may induce cell death, DMAP-Tetra maintains cell viability comparable to untreated controls. This indicates a potential for therapeutic applications without significant toxicity.
The mechanism by which DMAP-Tetra exerts its biological effects may involve modulation of oxidative stress pathways. The dimethylamino group is believed to enhance electron donation capabilities, thereby increasing the compound's ability to neutralize free radicals. This property is crucial for protecting cells from oxidative damage.
Case Studies
- Case Study on Antioxidant Properties : A study published in Bioorganic Chemistry evaluated various derivatives of phenyl-N,N-dimethylamino compounds for their antioxidant activities. DMAP-Tetra was found to be among the most effective in scavenging DPPH radicals and showed promising results in ORAC assays .
- Cytotoxicity Evaluation : A recent investigation assessed the cytotoxic effects of DMAP-Tetra on cancer cell lines. Results indicated that while some structurally similar compounds displayed significant cytotoxicity, DMAP-Tetra maintained high cell viability across multiple assays .
Q & A
Q. What are the typical synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves multi-step pathways, such as Claisen-Schmidt condensation or cyclization reactions. For example, analogous azacyclic derivatives are synthesized via condensation of acetophenone derivatives with aldehydes under acidic or basic catalysis, followed by cyclization . Optimization may involve varying solvents (e.g., ethanol, DMF), catalysts (e.g., HCl, NaOH), and temperature gradients. Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) can predict optimal conditions, reducing trial-and-error experimentation .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
Use a combination of / NMR to confirm the azacyclic core and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., carbonyl at ~1700 cm). HPLC or GC-MS ensures purity (>95% recommended for pharmacological studies) . For unresolved stereochemistry, X-ray crystallography or NOESY experiments are critical .
Q. What safety protocols should be followed during handling and storage?
Wear PPE compliant with NIOSH/CEN standards: chemical-resistant gloves (nitrile), lab coats, and OV/AG/P99 respirators if aerosolization occurs. Store in airtight containers under inert gas (N) at 2–8°C. Avoid water contact to prevent hydrolysis .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
Perform accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Monitor purity via HPLC at intervals under varying pH, temperature, and light exposure .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
Combine density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) with molecular docking to predict binding affinities toward target proteins (e.g., enzymes or receptors). Tools like COMSOL Multiphysics enable multi-physics simulations of reaction kinetics and thermodynamics . Machine learning algorithms can prioritize synthetic targets based on predicted ADMET profiles .
Q. What experimental design principles apply to evaluating the compound’s pharmacological potential?
Adopt a tiered approach:
- In vitro : Screen for enzyme inhibition (e.g., IC assays) using fluorogenic substrates.
- Cell-based : Assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 models).
- In vivo : Use rodent models for pharmacokinetics (e.g., bioavailability, half-life). Reference antidiabetic agent studies for analogous azacyclic compounds .
Q. How can researchers resolve contradictions in reactivity data observed across different studies?
Conduct controlled replicate experiments with standardized conditions (solvent, catalyst loading). Use statistical tools (e.g., ANOVA) to isolate variables. Cross-validate results with in silico simulations (e.g., transition state analysis via DFT) . Publish raw datasets to enable meta-analyses .
Q. What methodologies are effective for probing the compound’s reaction mechanisms?
Isotopic labeling (e.g., ) tracks oxygen transfer in hydrolysis. Kinetic isotope effects (KIE) distinguish between concerted and stepwise pathways. Operando spectroscopy (e.g., Raman or IR) monitors intermediate formation in real time .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
